molecular formula C20H15IN4O4S B11643590 4-(2-{(Z)-[1-(4-iodophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-1H-pyrrol-1-yl)benzenesulfonamide

4-(2-{(Z)-[1-(4-iodophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-1H-pyrrol-1-yl)benzenesulfonamide

Cat. No.: B11643590
M. Wt: 534.3 g/mol
InChI Key: JVEYBCCGUKDRAV-PDGQHHTCSA-N
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Description

4-(2-{(Z)-[1-(4-iodophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-1H-pyrrol-1-yl)benzenesulfonamide is a complex organic compound that features a combination of several functional groups, including a pyrrole ring, a sulfonamide group, and an iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{(Z)-[1-(4-iodophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-1H-pyrrol-1-yl)benzenesulfonamide typically involves multiple steps. One common approach is the condensation of 4-aminobenzenesulfonamide with maleic anhydride to form an intermediate, which is then reacted with 4-iodophenylhydrazine to yield the final product . The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and catalysts like iron (III) chloride to facilitate the formation of the pyrrole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-{(Z)-[1-(4-iodophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-1H-pyrrol-1-yl)benzenesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium azide, potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols. Substitution reactions typically result in the replacement of the iodine atom with other functional groups.

Mechanism of Action

The mechanism of action of 4-(2-{(Z)-[1-(4-iodophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-1H-pyrrol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it can bind to the active sites of enzymes like dihydrofolate reductase and enoyl ACP reductase, inhibiting their activity and thereby affecting cellular processes such as DNA synthesis and fatty acid metabolism . The compound’s structure allows it to form stable complexes with these enzymes, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(2-{(Z)-[1-(4-iodophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-1H-pyrrol-1-yl)benzenesulfonamide lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C20H15IN4O4S

Molecular Weight

534.3 g/mol

IUPAC Name

4-[2-[(Z)-[1-(4-iodophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]pyrrol-1-yl]benzenesulfonamide

InChI

InChI=1S/C20H15IN4O4S/c21-13-3-5-15(6-4-13)25-20(27)18(19(26)23-25)12-16-2-1-11-24(16)14-7-9-17(10-8-14)30(22,28)29/h1-12H,(H,23,26)(H2,22,28,29)/b18-12-

InChI Key

JVEYBCCGUKDRAV-PDGQHHTCSA-N

Isomeric SMILES

C1=CN(C(=C1)/C=C\2/C(=O)NN(C2=O)C3=CC=C(C=C3)I)C4=CC=C(C=C4)S(=O)(=O)N

Canonical SMILES

C1=CN(C(=C1)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)I)C4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

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